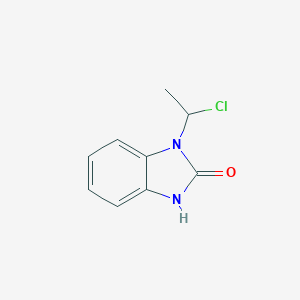![molecular formula C10H13N3 B064308 4-Propyl-1H-benzo[d]imidazol-5-amine CAS No. 177843-33-3](/img/structure/B64308.png)
4-Propyl-1H-benzo[d]imidazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Propyl-1H-benzo[d]imidazol-5-amine, also known as PBA, is a heterocyclic compound that has been widely used in scientific research due to its unique chemical properties. PBA is a derivative of benzimidazole and contains a propyl group at the 4th position. This compound has been found to have a wide range of applications in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of 4-Propyl-1H-benzo[d]imidazol-5-amine is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways in the body. 4-Propyl-1H-benzo[d]imidazol-5-amine has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 4-Propyl-1H-benzo[d]imidazol-5-amine has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression.
Effets Biochimiques Et Physiologiques
4-Propyl-1H-benzo[d]imidazol-5-amine has been found to have a wide range of biochemical and physiological effects. 4-Propyl-1H-benzo[d]imidazol-5-amine has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 4-Propyl-1H-benzo[d]imidazol-5-amine has also been found to reduce oxidative stress and improve mitochondrial function, which may contribute to its anti-cancer and neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-Propyl-1H-benzo[d]imidazol-5-amine in lab experiments include its ease of synthesis, low cost, and wide range of pharmacological activities. 4-Propyl-1H-benzo[d]imidazol-5-amine has also been found to have low toxicity and is well-tolerated in animal studies. However, one of the limitations of using 4-Propyl-1H-benzo[d]imidazol-5-amine in lab experiments is its poor solubility in water, which may limit its bioavailability and efficacy.
Orientations Futures
There are several potential future directions for research on 4-Propyl-1H-benzo[d]imidazol-5-amine. One area of research is the development of novel 4-Propyl-1H-benzo[d]imidazol-5-amine derivatives with improved pharmacological properties. Another area of research is the investigation of the molecular mechanisms underlying the anti-inflammatory and anti-cancer properties of 4-Propyl-1H-benzo[d]imidazol-5-amine. Additionally, the potential use of 4-Propyl-1H-benzo[d]imidazol-5-amine as a therapeutic agent for the treatment of various diseases such as diabetes and neurodegenerative diseases warrants further investigation.
Méthodes De Synthèse
The synthesis of 4-Propyl-1H-benzo[d]imidazol-5-amine involves the reaction of 4-propylaniline with o-phenylenediamine in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained in high yield after purification. The synthesis of 4-Propyl-1H-benzo[d]imidazol-5-amine is a straightforward process and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
4-Propyl-1H-benzo[d]imidazol-5-amine has been extensively studied for its various applications in scientific research. One of the most significant applications of 4-Propyl-1H-benzo[d]imidazol-5-amine is in the field of medicinal chemistry. 4-Propyl-1H-benzo[d]imidazol-5-amine has been found to possess a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. 4-Propyl-1H-benzo[d]imidazol-5-amine has also been found to be effective in the treatment of various diseases such as diabetes, Alzheimer's disease, and Parkinson's disease.
Propriétés
Numéro CAS |
177843-33-3 |
|---|---|
Nom du produit |
4-Propyl-1H-benzo[d]imidazol-5-amine |
Formule moléculaire |
C10H13N3 |
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
4-propyl-1H-benzimidazol-5-amine |
InChI |
InChI=1S/C10H13N3/c1-2-3-7-8(11)4-5-9-10(7)13-6-12-9/h4-6H,2-3,11H2,1H3,(H,12,13) |
Clé InChI |
OISUUNQAVBAUIK-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C=CC2=C1N=CN2)N |
SMILES canonique |
CCCC1=C(C=CC2=C1N=CN2)N |
Synonymes |
1H-Benzimidazol-5-amine,4-propyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[(2S)-piperidin-2-yl]acetate](/img/structure/B64225.png)
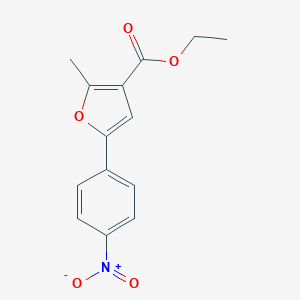
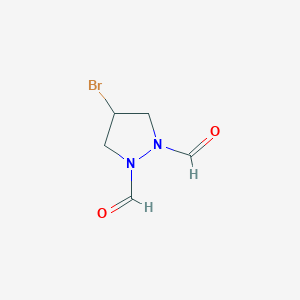
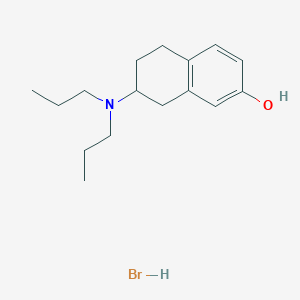
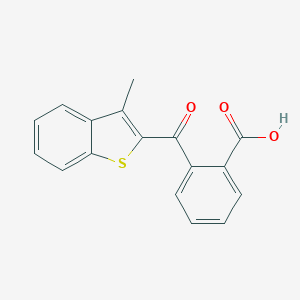

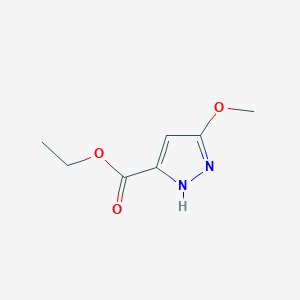
![[1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde](/img/structure/B64250.png)
![(+)-2,2'-Methylenebis[(3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]](/img/structure/B64251.png)
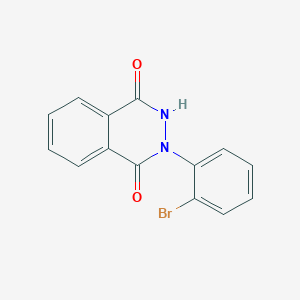
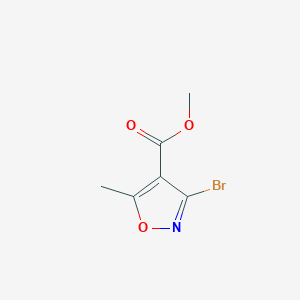
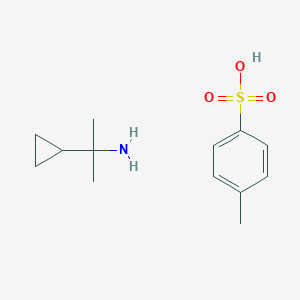
![Furo[2,3-b]pyridine 7-oxide](/img/structure/B64265.png)
